molecular formula C16H12N4O2S B12118004 4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B12118004
M. Wt: 324.4 g/mol
InChI Key: DUMMYUKDIUPBRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves ring-opening, ring-closing, and substitution reactions. The structure of the compound is characterized by various spectroscopic methods, including 1H and 13C NMR, FTIR, and MS . Density functional theory (DFT) is often used to calculate the optimal structure of the compound using the B3LYP correlation function with the 6-311G (2d, p) basis set .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and efficient synthetic routes to ensure high yield and purity. The process may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups at the sulfanyl position .

Scientific Research Applications

4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C16H12N4O2S/c1-22-13-9-5-4-8-12(13)19-14(21)10-6-2-3-7-11(10)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23)

InChI Key

DUMMYUKDIUPBRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S

Origin of Product

United States

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